Pyrethrin 2

knockdown activity house fly bioassay natural pyrethrin comparison

Pyrethrin II (CAS 29128-51-6) is one of the two principal insecticidal esters co‑occurring in natural pyrethrum extract derived from Tanacetum cinerariifolium (Chrysanthemum cinerariaefolium) flowers. It belongs to the pyrethrin class of botanical neurotoxins that target insect voltage‑gated sodium channels.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 29128-51-6
Cat. No. B13398570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrethrin 2
CAS29128-51-6
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C
InChIInChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3
InChIKeyVJFUPGQZSXIULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, ether, carbon tetrachloride
Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane
In water, 9.0 mg/L (temperature not specified)

Structure & Identifiers


Interactive Chemical Structure Model





Pyrethrin 2 (CAS 29128-51-6): Core Identity and Class Position for Informed Procurement


Pyrethrin II (CAS 29128-51-6) is one of the two principal insecticidal esters co‑occurring in natural pyrethrum extract derived from Tanacetum cinerariifolium (Chrysanthemum cinerariaefolium) flowers. It belongs to the pyrethrin class of botanical neurotoxins that target insect voltage‑gated sodium channels [1]. Pyrethrin II is the mono‑carboxymethyl analogue of pyrethrin I; the structural difference resides in oxidation of one methyl group to a carboxymethyl moiety on the acid component, yielding pyrethric acid instead of chrysanthemic acid [1]. This single functional‑group change drives profound divergence in knockdown speed, lethal potency, mammalian safety margin, and synergist dependence relative to its closest structural relative, pyrethrin I [2].

Why Pyrethrin 2 Cannot Be Interchanged with Pyrethrin 1 or Other Pyrethrins: Functional Evidence


Although pyrethrin II and pyrethrin I co‑exist in the same flower extract and share a common sodium‑channel target, their functional profiles are markedly divergent in speed of action, killing potency, synergist amplification, and mammalian safety [1][2]. Pyrethrin II delivers knockdown approximately twice as fast as pyrethrin I, yet its lethal toxicity is roughly half that of pyrethrin I [1][2]. When piperonyl butoxide is added, pyrethrin II's knockdown gain is only one‑third that of pyrethrin I, meaning formulators cannot assume equivalent synergist responses across the class [3]. Furthermore, pyrethrin II exhibits a >2‑fold higher acute oral LD₅₀ in rats than pyrethrin I, creating a wider mammalian safety window that directly influences product registration and application scenarios [4]. These quantitative performance gaps demonstrate that generic substitution within the pyrethrin class will alter product efficacy, safety, and regulatory compliance.

Pyrethrin 2 Comparative Performance Data: Knockdown, Lethality, Safety, Synergism, and Mechanism


Knockdown Speed: Pyrethrin II Delivers 2.16× the Knockdown Potency of Pyrethrin I with a KD₅₀ at 10 Minutes

In a direct head-to-head measured‑drop bioassay on adult female house flies (Musca domestica L.) at 20 °C in n‑dodecane, pyrethrin II achieved a KD₅₀ endpoint of 10 minutes, compared with 17 minutes for pyrethrin I. The relative knockdown toxicity of pyrethrin II was 2.16 versus 0.72 for pyrethrin I (pyrethrum extract = 1.0) [1]. A subsequent study employing short‑path distillation fractionation confirmed that unsynergised pyrethrin II has 3.2–4.0 times the knockdown activity of unsynergised pyrethrin I against M. domestica [2].

knockdown activity house fly bioassay natural pyrethrin comparison

Lethal Toxicity Ranking: Pyrethrin II LD₅₀ of 0.49 μg/fly Versus Pyrethrin I at 0.20 μg/fly and Cinerin I at 1.77 μg/fly

Six pyrethrin esters were HPLC‑separated from whole pyrethrum and applied topically to adult female house flies (Musca domestica). In direct head-to-head comparison, pyrethrin II exhibited an LD₅₀ of 0.49 μg/fly, which is 2.45‑fold less lethal than pyrethrin I (LD₅₀ = 0.20 μg/fly) but 3.6‑fold more toxic than cinerin I (LD₅₀ = 1.77 μg/fly) and 2.6‑fold more toxic than jasmolin I (LD₅₀ = 1.28 μg/fly). Whole pyrethrum extract (25%) gave an LD₅₀ of 0.11 μg/fly, and the synthetic benchmark trans‑permethrin gave an LD₅₀ of 0.0072 μg/fly [1].

lethal dose topical bioassay pyrethrin ester comparison

Mammalian Safety Advantage: Pyrethrin II Acute Oral LD₅₀ >600 mg/kg vs. Pyrethrin I at 260–420 mg/kg in Rats

In a comprehensive rat oral dosing study, pyrethrin II demonstrated substantially lower acute mammalian toxicity than pyrethrin I. Rats survived total divided doses exceeding 2,900 mg/kg of pyrethrin II administered over 12–54 hours, whereas pyrethrin I was tolerated only up to 450–2,000 mg/kg. Acute oral LD₅₀ values for single doses were >600 mg/kg for pyrethrin II compared with 260–420 mg/kg for pyrethrin I [1]. A separate regulatory monograph confirmed a combined pyrethrins oral LD₅₀ of 1,200 mg/kg in rats, but the individual compound data show pyrethrin II contributes disproportionately to the safety margin [2].

mammalian toxicity acute oral LD50 selective toxicity ratio

Synergist Response Asymmetry: Pyrethrin II Gains Only 6‑Fold from Piperonyl Butoxide vs. Pyrethrin I’s 18‑Fold Amplification

When combined with piperonyl butoxide (PBO) at a 1:8 (pyrethroid:PBO) ratio, the synergistic factor—defined as the fold‑increase in toxicity relative to the unsynergised compound—was only 6 for pyrethrin II, compared with 18 for pyrethrin I, 27 for cinerin I, and 14 for cinerin II [1]. The absolute relative toxicity of synergised pyrethrin II was 0.90 (pyrethrum extract = 1.0), whereas synergised pyrethrin I reached 1.31 [1]. Knockdown‑specific synergy experiments confirmed that PBO preferentially enhanced pyrethrin I and cinerin I over pyrethrin II both during knockdown and at death [2].

piperonyl butoxide synergism synergistic factor metabolic resistance circumvention

Sodium Channel Deactivation: Pyrethrin II Is the Most Potent Inhibitor Among All Six Natural Pyrethrins

All six pyrethrin esters (pyrethrins I and II, cinerins I and II, jasmolins I and II) were tested on cockroach sodium channels (BgNav1‑1a) expressed in Xenopus oocytes using two‑electrode voltage clamp. While all six compounds inhibited channel inactivation with comparable potency, they diverged significantly in deactivation inhibition: pyrethrin II, pyrethrin I, and cinerin II were the most potent deactivation inhibitors, whereas cinerin I, jasmolin I, and jasmolin II were markedly weaker [1]. Molecular docking placed pyrethrin II at pyrethroid receptor site 1 (PyR1) of the cockroach sodium channel model, rationalising this SAR [1].

voltage-gated sodium channel deactivation inhibition electrophysiology structure-activity relationship

Photostability Dichotomy: Natural Pyrethrins Degrade Within Minutes vs. Synthetic Permethrin’s 39.5‑Day Half‑Life

Natural pyrethrins, including pyrethrin II, undergo extremely rapid photodegradation in direct sunlight with a half‑life of approximately 10–12 minutes [1]. By contrast, the widely used synthetic pyrethroid permethrin exhibits an aerobic soil half‑life averaging 39.5 days (range 11.6–113 days) [2]. Within the pyrethrin class, pyrethrin I is reported to be more light‑sensitive than pyrethrin II [3]. This short environmental persistence is a deliberate design feature for applications requiring non‑residual activity, but it precludes agricultural outdoor deployment without stabilisers or repeated application.

photodegradation environmental persistence natural vs synthetic pyrethroids

Pyrethrin 2 Evidence‑Backed Procurement and Application Scenarios


Fast‑Knockdown Indoor Aerosol and Space‑Spray Formulations

Pyrethrin II’s KD₅₀ of 10 minutes and 2.16‑fold relative knockdown potency over pyrethrin I [1] directly support its prioritisation in consumer aerosol insecticides, professional space sprays, and flush‑out products where rapid insect immobilisation is the primary performance claim. Formulators targeting flying insect control in kitchens, food‑processing areas, or aircraft cabins benefit from pyrethrin II’s speed advantage without requiring the high mammalian toxicity burden associated with some synthetic alternatives.

Low‑Toxicity Residential, Veterinary, and Food‑Area Pest Control

With an acute oral LD₅₀ exceeding 600 mg/kg in rats—more than double that of pyrethrin I [2]—pyrethrin II can be the preferred active ingredient in pet shampoos, livestock sprays, and crack‑and‑crevice treatments in food‑handling establishments. Its wider safety margin simplifies EPA or EFSA regulatory risk assessments and aligns with consumer and retailer demands for reduced‑risk botanical pesticides.

Synergist‑Independent or Low‑PBO Formulation Strategies

Because pyrethrin II exhibits only a 6‑fold synergistic factor with piperonyl butoxide compared with pyrethrin I’s 18‑fold [3], it is the rational selection when formulating without PBO or when regulatory restrictions on PBO content apply (e.g., organic certification, certain EU biocidal product regulations). Its intrinsic knockdown potency is less dependent on synergist amplification, enabling simpler, lower‑cost formulations.

Mechanistic Research and Resistance‑Management Programmes

Pyrethrin II’s unique status as the most potent inhibitor of sodium channel deactivation among all six natural pyrethrins [4] makes it a critical tool compound for electrophysiological studies of pyrethroid binding sites and for resistance‑monitoring programmes that differentiate type I and type II target‑site mutations. Research laboratories and agrochemical discovery teams procuring authentic pyrethrin II can correlate functional knockdown data directly with molecular‑level sodium channel engagement.

Technical Documentation Hub

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